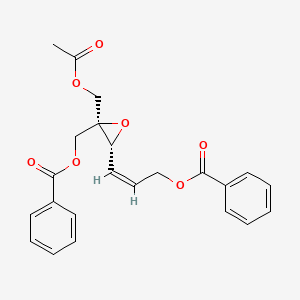
Grandiuvarin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grandiuvarin A is a naturally occurring compound with the molecular formula C23H22O7 and a molecular weight of 410.42 g/mol . It is a member of the flavonoid family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Grandiuvarin A typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aromatic aldehydes with ketones in the presence of a base to form the intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization to form the flavonoid core structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid core is achieved using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch Processing: Utilizing batch reactors to carry out the reactions in a controlled environment.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Grandiuvarin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and reduced flavonoid derivatives.
Substitution Products: Halogenated flavonoids and other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex flavonoids and natural products.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Grandiuvarin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It exerts its effects by donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Grandiuvarin A can be compared with other similar flavonoid compounds, such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Luteolin: Possesses anti-inflammatory, antioxidant, and neuroprotective activities.
Uniqueness of this compound:
Structural Features: Unique hydroxylation pattern and specific substitutions on the flavonoid core.
Biological Activities: Distinct combination of antioxidant, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C23H22O7 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[(Z)-3-[(2R,3R)-3-(acetyloxymethyl)-3-(benzoyloxymethyl)oxiran-2-yl]prop-2-enyl] benzoate |
InChI |
InChI=1S/C23H22O7/c1-17(24)28-15-23(16-29-22(26)19-11-6-3-7-12-19)20(30-23)13-8-14-27-21(25)18-9-4-2-5-10-18/h2-13,20H,14-16H2,1H3/b13-8-/t20-,23-/m1/s1 |
InChI Key |
VLJXAFYYXGWQHV-PEHKWEQMSA-N |
Isomeric SMILES |
CC(=O)OC[C@]1([C@H](O1)/C=C\COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OCC1(C(O1)C=CCOC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


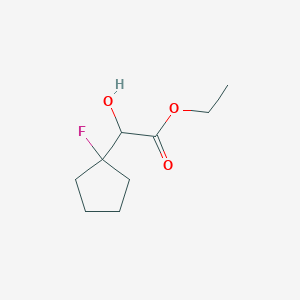
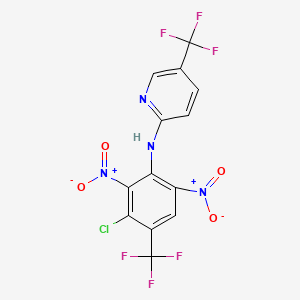
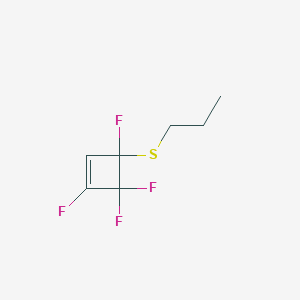
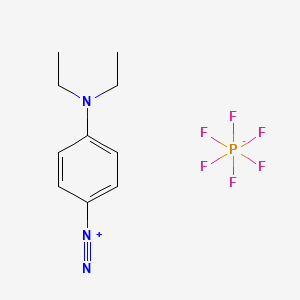

![5-[[Hydroxy(methyl)amino]methyl]-4-isopropyl-1-methyl-2-phenylpyrazol-3-one](/img/structure/B13412383.png)
![3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B13412392.png)
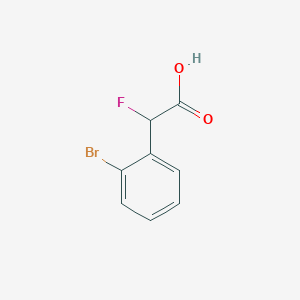
![N-[3-(2-Oxo-2-phenylethyl)thiazolidin-2-ylidene]acetamide](/img/structure/B13412399.png)
![4-[4-[(Pentylamino)methyl]phenoxy]benzamide](/img/structure/B13412419.png)
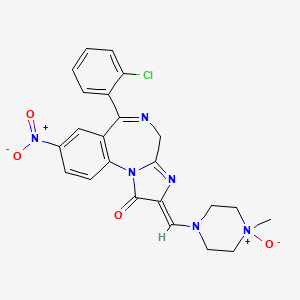
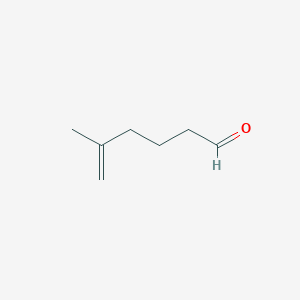
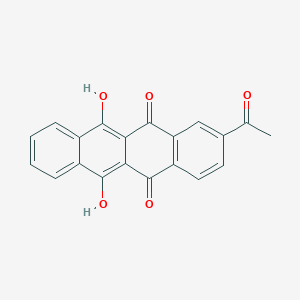
![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)
